2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide
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Overview
Description
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide is an organic compound with the molecular formula C11H12ClF2NO2 It is a member of the acetamide family and is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenyl ring
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
Without knowledge of its primary targets and mode of action, it is challenging to predict its potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide typically involves the reaction of 2-(difluoromethoxy)phenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine to yield the desired acetamide compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-diethylphenyl)acetamide
- 2-chloro-N-(2-difluoromethoxy-phenyl)-acetamide
Uniqueness
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and enhanced reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[2-(difluoromethoxy)phenyl]ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPBXGGVEYGLDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CCl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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